

# Application Notes and Protocols: CT-0508 Administration and Dosing in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CT-0508 is an investigational chimeric antigen receptor macrophage (CAR-M) therapy currently under evaluation in clinical trials for the treatment of HER2-overexpressing solid tumors.[\[1\]](#)[\[2\]](#) This document provides a detailed overview of the administration and dosing schedule of CT-0508 as reported in the Phase 1 clinical trial (NCT04660929), along with synthesized protocols for key experimental procedures and visualizations of the therapeutic workflow and mechanism of action. CT-0508 is comprised of autologous monocyte-derived pro-inflammatory macrophages engineered to express an anti-HER2 CAR.[\[1\]](#)[\[3\]](#) Preclinical studies have indicated that CT-0508 can induce targeted phagocytosis of cancer cells, modulate the tumor microenvironment (TME), and activate an adaptive anti-tumor immune response.[\[3\]](#)[\[4\]](#)

## I. CT-0508 Dosing and Administration in Clinical Trials

The Phase 1 clinical trial (NCT04660929) for CT-0508 has explored different dosing strategies, including both fractionated and single-dose infusions.[\[5\]](#)[\[6\]](#) The trial is designed to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[\[7\]](#)

## Table 1: CT-0508 Monotherapy Dosing Regimens[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)

| Dosing Group                | Total Dose (up to)                     | Administration Schedule                                 |
|-----------------------------|----------------------------------------|---------------------------------------------------------|
| Group 1 (Fractionated Dose) | $5 \times 10^9$ cells                  | Intravenous infusion split over Day 1, Day 3, and Day 5 |
|                             | - Day 1: up to $0.5 \times 10^9$ cells |                                                         |
|                             | - Day 3: up to $1.5 \times 10^9$ cells |                                                         |
|                             | - Day 5: up to $3.0 \times 10^9$ cells |                                                         |
| Group 2 (Bolus Dose)        | $5 \times 10^9$ cells                  | Single intravenous infusion on Day 1                    |

**Table 2: CT-0508 Intraperitoneal Administration Cohorts[3]**

| Cohort   | Administration Schedule                                                 |
|----------|-------------------------------------------------------------------------|
| Cohort 1 | Intraperitoneal administration split over Day 1, Day 3, and Day 5       |
|          | - Day 1: up to $0.5 \times 10^9$ cells                                  |
|          | - Day 3: up to $1.0 \times 10^9$ cells                                  |
|          | - Day 5: up to $1.5 \times 10^9$ cells                                  |
| Cohort 2 | Intraperitoneal administration split over Day 1, Day 3, and Day 5       |
|          | - Day 1: up to $1.5 \times 10^9$ cells                                  |
|          | - Day 3: up to $2.0 \times 10^9$ cells                                  |
|          | - Day 5: Any remaining cells                                            |
| Cohort 3 | Intraperitoneal administration split over Day 1 and Day 3               |
|          | - Day 1: up to $2.5 \times 10^9$ cells                                  |
|          | - Day 3: up to $2.5 \times 10^9$ cells                                  |
| Cohort 4 | Single intraperitoneal infusion on Day 1 of up to $5 \times 10^9$ cells |

**Table 3: CT-0508 in Combination with Pembrolizumab[3]**

| Regimen Level   | CT-0508 Dosing          | Pembrolizumab Dosing |
|-----------------|-------------------------|----------------------|
| Regimen Level 1 | Split Dose: Day 1, 3, 5 | 200 mg on Day 8      |
| Regimen Level 2 | Split Dose: Day 1, 3, 5 | 200 mg on Day 1      |
| Regimen Level 3 | Full Dose: Day 1        | 200 mg on Day 1      |

## II. Experimental Protocols

The following protocols are synthesized from publicly available information on the CT-0508 clinical trial and preclinical studies. These are intended for informational purposes and do not

represent a complete, proprietary manufacturing protocol.

## Protocol 1: CT-0508 Manufacturing Process

This protocol outlines the major steps in the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

### 1. Patient Preparation and Monocyte Collection:

- Patients are administered Filgrastim (G-CSF) to mobilize autologous monocytes into the peripheral blood.[1]
- Monocytes are collected from the patient's peripheral blood via leukapheresis.[6]

### 2. Macrophage Differentiation and Transduction:

- Collected CD14+ monocytes are purified from the apheresis product.
- Monocytes are differentiated into macrophages ex vivo. This process includes promoting M1-like polarization to enhance pro-inflammatory and anti-tumor functions.[8]
- Macrophages are transduced with a chimeric, replication-incompetent adenoviral vector, Ad5f35, which encodes the anti-HER2 chimeric antigen receptor.[5][8] The Ad5f35 vector is utilized for its high efficiency in transducing myeloid cells, which express high levels of the Ad35 receptor, CD46.

### 3. CT-0508 Formulation and Cryopreservation:

- The engineered CAR-M (CT-0508) are harvested.
- The final cell product is formulated for intravenous or intraperitoneal infusion and cryopreserved until administration.
- Quality control testing is performed to ensure high viability, purity, and CAR expression of the final product.[8]

### 4. Administration:

- CT-0508 is administered to the patient without a preparative lymphodepleting chemotherapy regimen.[1][5]

## Protocol 2: Pharmacokinetic and Pharmacodynamic Assessments

This protocol describes the sample collection and analysis to evaluate the behavior and effects of CT-0508 in patients.

### 1. Sample Collection:

- Blood Samples: Serial blood samples are collected at multiple time points to assess cellular kinetics, serum cytokine levels, and other biomarkers.[3]
- Tumor Biopsies: One pre-treatment and two on-treatment tumor biopsies are collected to evaluate CT-0508 trafficking to the tumor, engagement with the target antigen, and remodeling of the tumor microenvironment.[3]

### 2. Sample Analysis:

- Cellular Kinetics: The persistence and trafficking of CT-0508 in the peripheral blood are monitored.
- Cytokine Analysis: Serum levels of pro-inflammatory cytokines and chemokines are measured to assess the systemic immune response.
- Tumor Microenvironment Analysis: Biopsy samples are analyzed to investigate:
  - Infiltration and activation of myeloid cells.
  - Infiltration, activation, and proliferation of T cells.
  - T-cell receptor (TCR) sequencing to identify the expansion of tumor-reactive T-cell clones, indicating the induction of an adaptive anti-tumor immune response.

## III. Visualizations

### Workflow and Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Clinical trial workflow for CT-0508 therapy.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of CT-0508 in the tumor microenvironment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 2. [onclive.com \[onclive.com\]](https://www.onclive.com/)

- 3. carismatx.com [carismatx.com]
- 4. cgtlive.com [cgtlive.com]
- 5. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the power of CAR-M therapy in solid tumors: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CT-0508 Administration and Dosing in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#ct-0508-administration-and-dosing-schedule-in-clinical-trials>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)